

HS-Peg10-CH₂CH₂cooh molecular weight and formula

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Compound of Interest

Compound Name: HS-Peg10-CH₂CH₂cooh

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In-Depth Technical Guide: HS-PEG10-CH₂CH₂cooh

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-PEG10-CH₂CH₂cooh, also known as Thiol-PEG10-propionic acid, is a heterobifunctional crosslinker containing a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 10-unit polyethylene glycol (PEG) spacer. This molecule is a valuable tool in bioconjugation, drug delivery, and nanotechnology. The thiol group allows for covalent attachment to maleimide groups on proteins or to gold surfaces, while the carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates and provides a flexible spacer arm.

Chemical and Physical Properties

The fundamental properties of **HS-PEG10-CH₂CH₂cooh** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference
Molecular Formula	C23H46O12S	[1][2][3][4]
Molecular Weight	546.68 g/mol	[1][2][3]
Appearance	White solid or viscous liquid	[1]
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, and DMF	[2]
Storage	Store at -20°C for long-term storage. Avoid light and moisture.	[2]

Applications

The unique bifunctional nature of **HS-PEG10-CH2CH2cooh** makes it suitable for a variety of applications in research and drug development:

- **Bioconjugation:** Covalently linking different molecules, such as proteins, peptides, or antibodies, to create novel functional constructs.[5][6]
- **Drug Delivery:** As a linker in antibody-drug conjugates (ADCs) or for attaching drugs to nanoparticles for targeted delivery.
- **Nanoparticle Functionalization:** Modifying the surface of gold nanoparticles to improve their stability and for the attachment of targeting ligands.
- **Surface Modification:** Creating biocompatible and functionalized surfaces for biosensors and other diagnostic applications.

Experimental Protocols

The following are generalized protocols for common applications of **HS-PEG10-CH2CH2cooh**. Optimization may be required for specific applications.

Activation of Carboxylic Acid Group for Amine Coupling

This protocol describes the activation of the carboxylic acid group of **HS-PEG10-CH2CH2cooh** using EDC and NHS to make it reactive towards primary amines.

Materials:

- **HS-PEG10-CH2CH2cooh**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing molecule (e.g., protein, peptide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Reaction Buffer: PBS, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

Procedure:

- Dissolve **HS-PEG10-CH2CH2cooh** in the Activation Buffer.
- Add a 5 to 10-fold molar excess of EDC and NHS to the **HS-PEG10-CH2CH2cooh** solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
- Immediately add the activated **HS-PEG10-CH2CH2cooh** to the amine-containing molecule dissolved in the Reaction Buffer. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

- Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted linker and byproducts.

Conjugation of Thiol Group to a Maleimide-Activated Protein

This protocol outlines the reaction between the thiol group of the PEG linker and a maleimide-activated protein.

Materials:

- Thiol-PEG-conjugated molecule (from section 4.1)
- Maleimide-activated protein
- Reaction Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA
- Purification equipment (e.g., dialysis cassettes, chromatography columns)

Procedure:

- Dissolve the maleimide-activated protein in the Reaction Buffer.
- Add the thiol-PEG-conjugated molecule to the protein solution at a 2 to 10-fold molar excess.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
- Monitor the reaction progress using SDS-PAGE or other analytical techniques.
- Purify the final conjugate using dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted components.

Functionalization of Gold Nanoparticles

This protocol describes the modification of gold nanoparticles with **HS-PEG10-CH₂CH₂COOH** to create a stable and functionalized nanoparticle suspension.

Materials:

- Gold nanoparticle solution
- **HS-PEG10-CH₂CH₂COOH**
- Phosphate buffer (e.g., 2 mM sodium phosphate, pH 7.4)

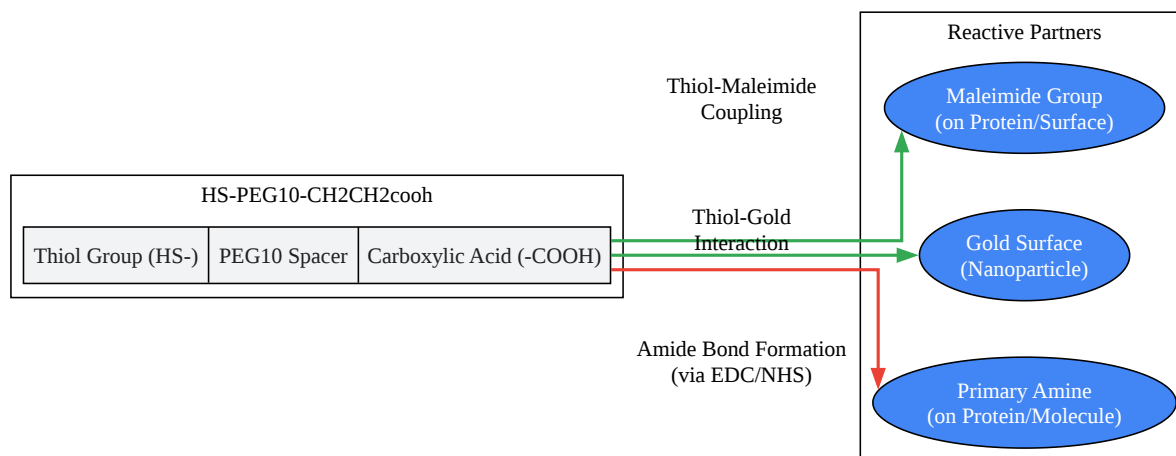
Procedure:

- Add a solution of **HS-PEG10-CH₂CH₂COOH** to the gold nanoparticle solution with gentle stirring. The optimal concentration of the PEG linker will depend on the size and concentration of the nanoparticles and should be determined empirically.
- Allow the mixture to incubate for several hours to overnight at room temperature to allow for the formation of the gold-thiol bond.
- Remove excess, unbound PEG linker by centrifugation followed by removal of the supernatant and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.
- The carboxylic acid groups on the surface of the PEGylated nanoparticles can then be activated using the EDC/NHS chemistry described in section 4.1 for further conjugation.

Visualizations

Logical Relationship of HS-PEG10-CH₂CH₂COOH

The following diagram illustrates the bifunctional nature of the **HS-PEG10-CH₂CH₂COOH** linker and its reactive ends.

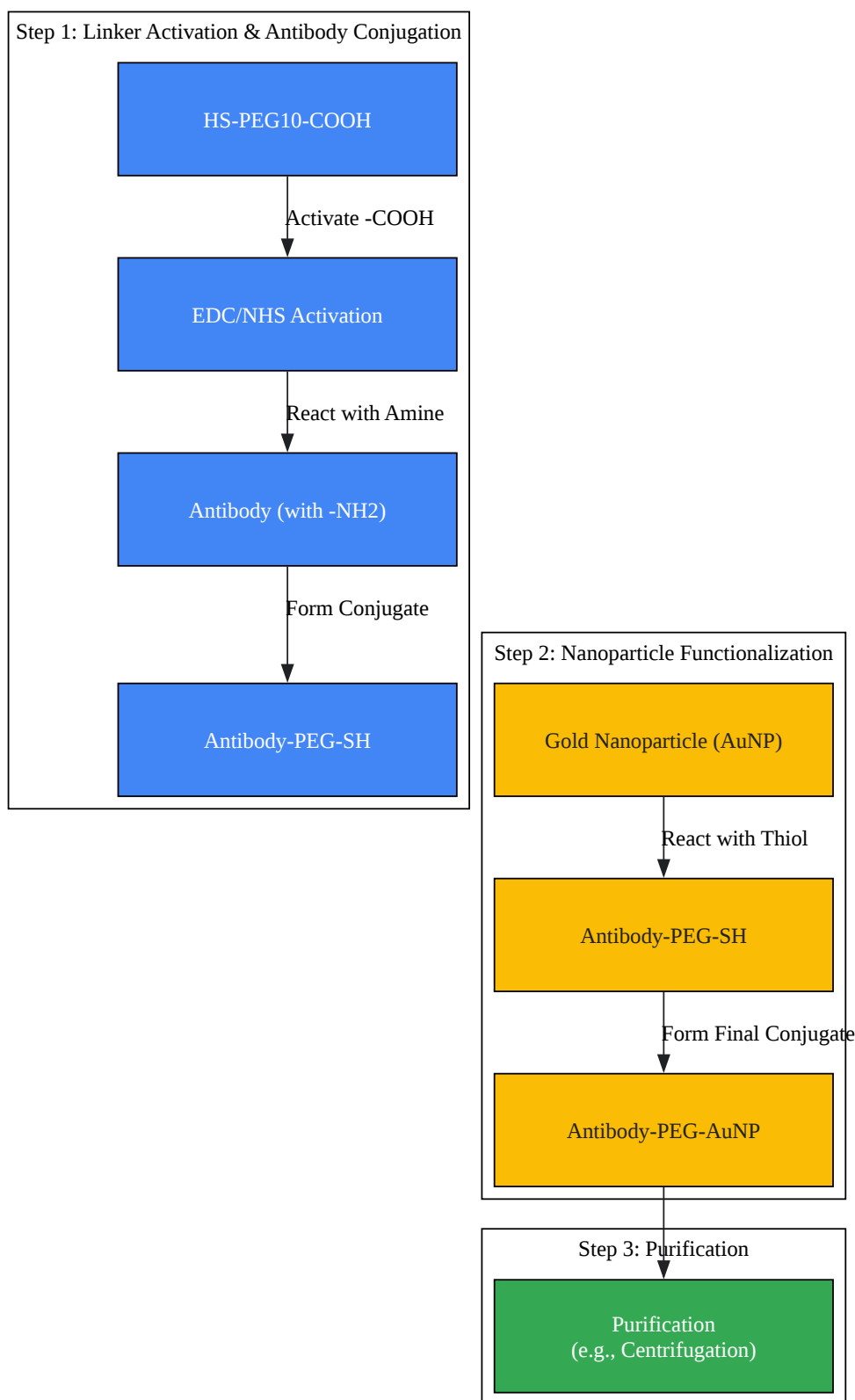


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Caption: Bifunctionality of the **HS-PEG10-CH₂CH₂cooh** linker.

Experimental Workflow: Antibody-Nanoparticle Conjugation

This diagram outlines a typical workflow for conjugating an antibody to a gold nanoparticle using the **HS-PEG10-CH₂CH₂cooh** linker.



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Caption: Workflow for Antibody-Gold Nanoparticle Conjugation.

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